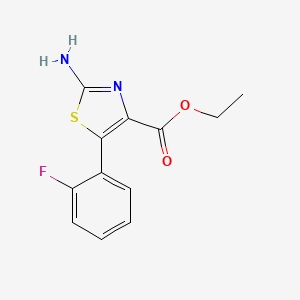![molecular formula C9H11ClN2O3 B13608932 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Industrial Production Methods
Industrial production may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol involves interactions with molecular targets such as enzymes or receptors. The presence of functional groups like nitro, chloro, and methylamino allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chloro-3-nitrophenyl)-2-aminoethanol
- 1-(4-chloro-3-nitrophenyl)-2-(ethylamino)ethan-1-ol
Uniqueness
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11ClN2O3 |
|---|---|
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClN2O3/c1-11-5-9(13)6-2-3-7(10)8(4-6)12(14)15/h2-4,9,11,13H,5H2,1H3 |
InChI-Schlüssel |
RJSZSDUMBAQLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


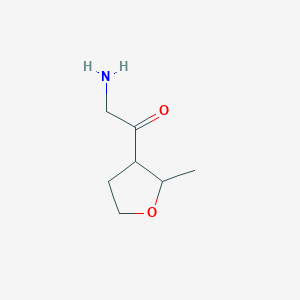
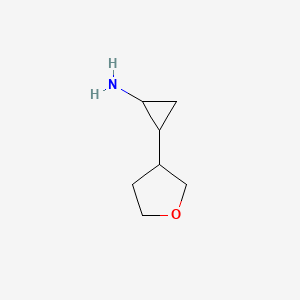
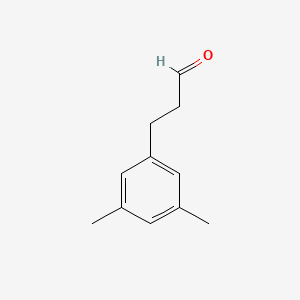
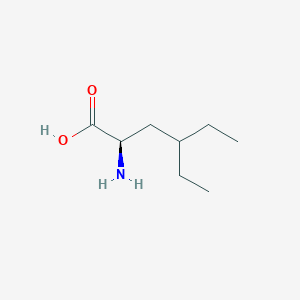
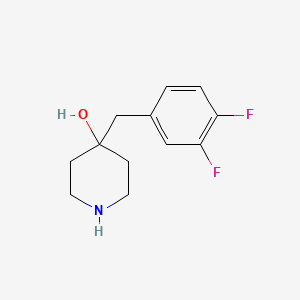

![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
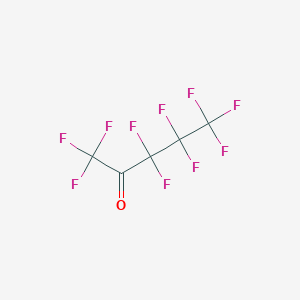

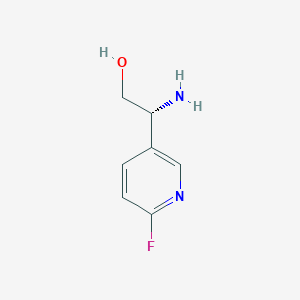
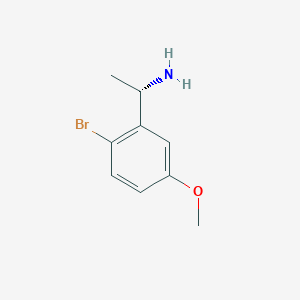

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
